N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
Description
N,4-Diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a polycyclic heterocyclic compound characterized by a fused diazacyclopentaazulene core. Its structural complexity arises from a combination of aromatic phenyl groups, a tetrahydro-diazacyclopentaazulene backbone, and a carboxamide functional group.
Properties
Molecular Formula |
C32H31N3O |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N,2-diphenyl-6-(4-propan-2-ylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C32H31N3O/c1-22(2)23-16-18-25(19-17-23)29-27-15-9-10-20-34-28(24-11-5-3-6-12-24)21-35(32(27)34)30(29)31(36)33-26-13-7-4-8-14-26/h3-8,11-14,16-19,21-22H,9-10,15,20H2,1-2H3,(H,33,36) |
InChI Key |
XRQMQISUKJYJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazacyclopenta[cd]azulene Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can be contextualized by comparing it to other heterocyclic carboxamides and fused-ring systems described in the literature. Below is a detailed analysis based on the provided evidence and analogous compounds.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structural Similarities :
- Both compounds feature fused polycyclic systems (tetrahydroimidazo[1,2-a]pyridine vs. tetrahydro-diazacyclopentaazulene).
- Substituents such as phenyl groups and carboxamide/carboxylate functionalities are present.
- Key Differences: Compound 1l incorporates a nitro group (-NO₂) and cyano (-CN) substituents, which enhance electron-withdrawing effects and influence reactivity .
- Physical Properties :
N-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Structural Similarities :
- Key Differences: The comparator compound features a dihydropyrazole ring and a sulfonamide group, which may confer distinct solubility and binding properties.
Triazole Derivatives (e.g., Propiconazole, Etaconazole)
- These compounds inhibit fungal cytochrome P450 enzymes, highlighting the pharmacological relevance of nitrogen-containing heterocycles . The target compound’s diazacyclopentaazulene core may similarly interact with biological targets via nitrogen-mediated hydrogen bonding or metal coordination.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Gaps in Evidence : Direct pharmacological or synthetic data for the target compound are absent in the provided sources. Comparisons rely on structural analogs, which limits mechanistic or activity-based conclusions.
- Future Directions : Synthesis optimization (e.g., one-pot reactions as in ) and computational modeling (e.g., docking studies) could elucidate the target compound’s bioactivity.
Biological Activity
N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a diazacyclopenta structure with an azulene moiety, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , indicating a rich composition that supports diverse interactions within biological systems. The presence of two phenyl groups and an isopropyl group enhances its hydrophobic character, which can significantly influence its solubility and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential applications in various therapeutic areas. Its structural analogs have shown promising results in studies related to:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor properties. For instance, derivatives containing tetrahydro structures have been reported to exhibit antitumor activity against various cancer cell lines .
- Antifungal Properties : Some structural relatives have also been identified with antifungal activity, suggesting that N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro could possess similar effects .
Understanding the mechanism of action for N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro is crucial. Interaction studies are essential to elucidate how this compound affects cellular pathways and biological targets. Potential mechanisms may include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical in DNA replication and repair processes .
- Modulation of Signaling Pathways : The compound may interact with signaling pathways like the Wnt pathway through inhibition of negative regulators such as Notum .
Case Studies
Several studies have explored the biological activities associated with compounds structurally related to N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro:
-
Antitumor Activity :
- A study indicated that tetrahydro derivatives exhibited low micromolar inhibition against cancer cell lines.
- Structural optimization led to enhanced potency in inhibiting tumor growth through targeted action on specific pathways .
-
Antifungal Activity :
- Research involving related compounds demonstrated effective antifungal properties against various strains.
- The mechanism was linked to disruption of fungal cell wall synthesis .
Comparative Analysis
To better understand the potential of N,4-diphenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro in comparison to other compounds with similar frameworks, the following table summarizes relevant findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-N,3-diphenyl-5,6,7,8-tetrahydro | Similar tetrahydro structure; different substituents | Antitumor activity reported |
| N-(2-Methoxyphenyl)-5,6,7,8-tetrahydro | Contains methoxy substituent; retains diazacyclic core | Antifungal properties |
| 14-Diaryl derivatives of tetrahydro | Variations in aryl groups; retains core structure | Broad spectrum antitumor activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
